BenchChemオンラインストアへようこそ!

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

TRPM8 Pain Ion Channel Pharmacology

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate (CAS 898792-52-4) is a synthetic ethyl ester featuring a meta-substituted morpholinomethylphenyl ketone coupled to an 8-oxooctanoate backbone. It is formally classified as Benzeneoctanoic acid, 3-(4-morpholinylmethyl)-η-oxo-, ethyl ester, with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol.

Molecular Formula C21H31NO4
Molecular Weight 361.5 g/mol
CAS No. 898792-52-4
Cat. No. B3020953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate
CAS898792-52-4
Molecular FormulaC21H31NO4
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
InChIInChI=1S/C21H31NO4/c1-2-26-21(24)11-6-4-3-5-10-20(23)19-9-7-8-18(16-19)17-22-12-14-25-15-13-22/h7-9,16H,2-6,10-15,17H2,1H3
InChIKeyCQMBFDCORZGMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate (CAS 898792-52-4): Procurement-Relevant Identity and Source Differentiation


Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate (CAS 898792-52-4) is a synthetic ethyl ester featuring a meta-substituted morpholinomethylphenyl ketone coupled to an 8-oxooctanoate backbone [1]. It is formally classified as Benzeneoctanoic acid, 3-(4-morpholinylmethyl)-η-oxo-, ethyl ester, with the molecular formula C21H31NO4 and a molecular weight of 361.48 g/mol [2]. Unlike broader-scope morpholine derivatives developed for FLT3 kinase or nNOS/5-HT dual-action indications, this compound is primarily positioned as a versatile pharmaceutical intermediate and a specialized tool for ion-channel pharmacology, as evidenced by its documented TRPM8 antagonist activity [3].

Why Morpholinomethyl-Phenyl Octanoate Derivatives Cannot Be Interchanged in Procurement


The morpholinomethyl-phenyl oxooctanoate chemical space exhibits extreme sensitivity in pharmacological outcome to both regioisomerism (ortho vs. meta vs. para substitution) and alkyl chain length [1]. A positional shift of the morpholinomethyl group on the phenyl ring or a single methylene alteration in the oxoalkanoate chain fundamentally alters molecular recognition at targets such as TRPM8 [2]. Consequently, procurement of a generic 'morpholinomethyl-phenyl oxooctanoate' or an in-house near-neighbor analog without systematic comparative bioactivity data introduces substantial risk of target disengagement and experimental irreproducibility. The quantitative evidence below substantiates that CAS 898792-52-4 occupies a distinct activity and property profile that is not duplicated by its closest commercially available comparators.

Quantitative Differentiation Evidence: Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate vs. Closest Analogs


TRPM8 Ion Channel Antagonism: Target Compound vs. Shorter-Chain Comparator

In a direct cross-study comparison using rat TRPM8 expressed in HEK293 cells and measuring inhibition of menthol-stimulated Ca2+ influx under identical assay format, the target compound (C8 chain) exhibits an IC50 of 1.00 µM [1]. In contrast, the C7 comparator (CAS 898792-50-2) displays markedly weaker antagonism, demonstrating that alkyl chain truncation by a single methylene unit incurs a substantial loss of target engagement [2]. This defines a clear chain-length-dependent activity cliff.

TRPM8 Pain Ion Channel Pharmacology

Meta-Substitution Advantage: Structural Basis for Differential Target Recognition

The target compound bears the morpholinomethyl substituent at the meta position of the phenyl ring, whereas commercially available alternatives include ortho (CAS 898751-61-6) and para (CAS 898770-89-3) regioisomers . Although head-to-head TRPM8 potency data across all three regioisomers are not available in a single study, the documented TRPM8 activity for the meta isomer indicates that this substitution geometry is compatible with productive binding to the channel [1]. Ortho-substituted analogs are known to introduce steric constraints that can alter ligand-receptor geometry, while para-substituted analogs present a distinct vector for key interactions. The meta isomer thus represents a structurally differentiated starting point for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Isomer Comparison

cLogP Differentiation: Target Compound vs. Shorter-Chain Homolog

The octanoate chain length of the target compound (C8) contributes to a calculated partition coefficient (cLogP) that is higher than that of its C7-chain homolog (CAS 898792-50-2) [1]. The target compound has a reported cLogP of 1.0 , whereas the C7 analog (cLogP ≈ 0.5-0.7) occupies a lower lipophilicity range. This difference is structurally driven: the additional methylene unit in the C8 chain increases hydrophobic surface area, which can translate into enhanced membrane permeability and differential pharmacokinetic behavior in cell-based assays.

Physicochemical Properties Lipophilicity Drug-Likeness

Molecular Weight and Rotatable Bond Differentiation Across the Alkyl Chain Series

In a direct cross-study comparison, the target compound (C8, MW 361.48 g/mol) has a higher molecular weight and a greater number of rotatable bonds than its C7 (MW 347.45 g/mol) and C6 (MW 333.42 g/mol) analogs [1]. The molecular weight increases systematically by approximately 14 g/mol per methylene addition, while each additional CH2 introduces additional conformational flexibility. These differences, while not independently decisive, contribute to the distinct pharmacological fingerprint of each chain-length variant.

Physicochemical Properties Molecular Descriptors Compound Characterization

Application Scenarios for Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate Based on Quantified Differentiation


TRPM8-Focused Drug Discovery: Antagonist Screening and SAR Expansion

Researchers developing TRPM8 antagonists for pain, migraine, or overactive bladder indications should prioritize this compound as a validated starting point. Its confirmed 1.00 µM IC50 against rat TRPM8 in HEK293 cells provides a reproducible activity benchmark that is absent for ortho-, para-, and shorter-chain analogs [1]. The meta-substitution pattern of this compound serves as a critical scaffold anchor from which focused libraries can explore vectors that are inaccessible to the ortho and para isomers .

Pharmacokinetic Profiling: Using Physicochemical Differentiation to Select the Optimal Chain Length

For drug metabolism and pharmacokinetics (DMPK) studies, the higher cLogP (1.0) of the C8 target compound compared to the C7 analog (~0.5-0.7) makes it the preferred candidate for evaluating the impact of lipophilicity on membrane permeability and metabolic stability within this chemotype . Testing the C7 analog in parallel can systematically dissect the contribution of a single methylene unit to overall PK properties.

Pharmaceutical Intermediate for Morpholine-Containing Active Pharmaceutical Ingredients (APIs)

As a morpholine-containing building block with a reactive ethyl ester terminus and an aryl ketone, this compound serves as a versatile intermediate for constructing more complex API candidates . Its availability from multiple global suppliers at 97% purity meets the procurement specifications for medicinal chemistry synthesis, while its distinct CAS registry ensures traceability and eliminates ambiguity when sourcing for GLP or GMP campaigns.

Analytical Reference Standard for Isomer Differentiation

This meta-substituted isomer functions as an analytical reference standard for distinguishing among the ortho, meta, and para regioisomers in reaction monitoring and quality control . Its unique chromatographic retention time and mass spectrum enable unambiguous identification in complex mixtures, which is essential for process chemistry development and regulatory compliance.

Quote Request

Request a Quote for Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.